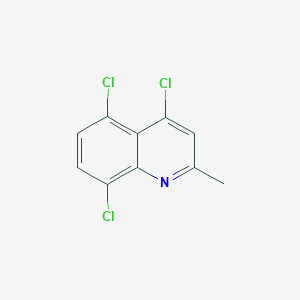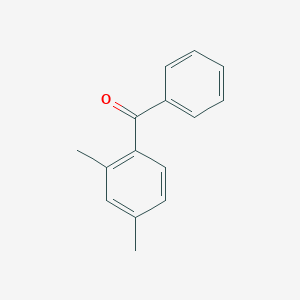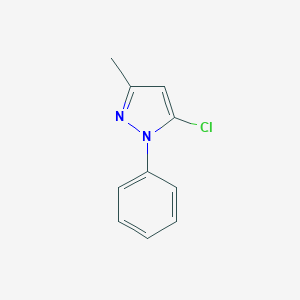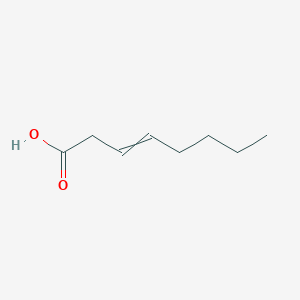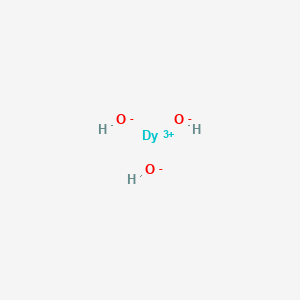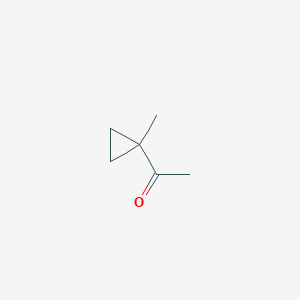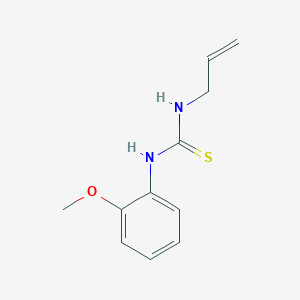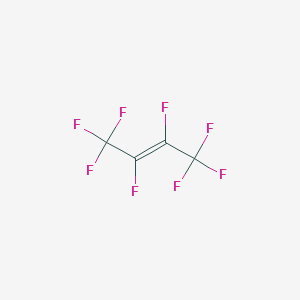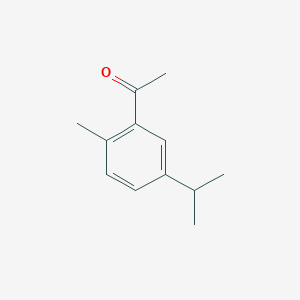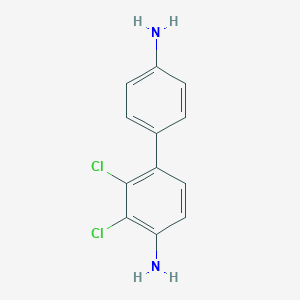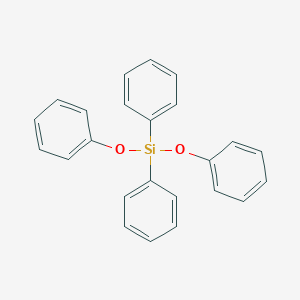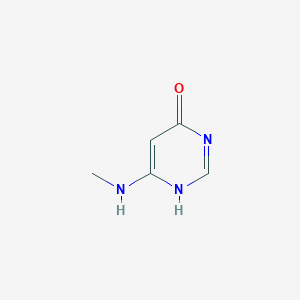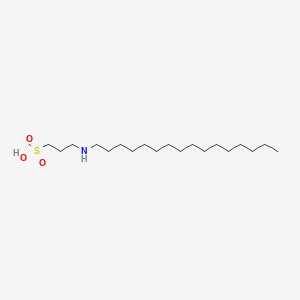
3-(Hexadecylamino)-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylamino)-1-propanesulfonic acid, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a highly effective buffer due to its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. HEPES is widely used in various biological and biochemical applications, such as cell culture, protein purification, and enzymatic assays.
Mechanism Of Action
3-(Hexadecylamino)-1-propanesulfonic acid is a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to effectively buffer a solution by accepting or donating protons as needed to maintain a stable pH environment. 3-(Hexadecylamino)-1-propanesulfonic acid is also able to resist changes in pH due to changes in temperature and ionic strength, making it a highly effective buffer.
Biochemical And Physiological Effects
3-(Hexadecylamino)-1-propanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-ionic buffer, making it ideal for use in biological and biochemical research.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(Hexadecylamino)-1-propanesulfonic acid as a buffer in lab experiments include its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. It is also non-toxic and non-ionic, making it ideal for use in biological and biochemical research. The limitations of using 3-(Hexadecylamino)-1-propanesulfonic acid include its relatively high cost compared to other buffers and its limited solubility in aqueous solutions at low pH.
Future Directions
Future research on 3-(Hexadecylamino)-1-propanesulfonic acid could focus on developing more cost-effective synthesis methods for the production of 3-(Hexadecylamino)-1-propanesulfonic acid. Additionally, research could be conducted on the use of 3-(Hexadecylamino)-1-propanesulfonic acid in new applications, such as drug delivery systems or medical diagnostics. Finally, further investigation into the mechanism of action of 3-(Hexadecylamino)-1-propanesulfonic acid could lead to a better understanding of how buffers function in biological and biochemical systems.
Synthesis Methods
3-(Hexadecylamino)-1-propanesulfonic acid can be synthesized through the reaction of 3-chloro-1-propanesulfonic acid with hexadecylamine in the presence of a base such as sodium hydroxide. The reaction yields 3-(hexadecylamino)-1-propanesulfonic acid, which can be purified through crystallization or chromatography.
Scientific Research Applications
3-(Hexadecylamino)-1-propanesulfonic acid is widely used as a buffer in various biological and biochemical applications. It is commonly used in cell culture media to maintain a stable pH environment, which is essential for cell growth and survival. 3-(Hexadecylamino)-1-propanesulfonic acid is also used in protein purification to prevent denaturation of proteins by maintaining a stable pH environment. Additionally, 3-(Hexadecylamino)-1-propanesulfonic acid is used in enzymatic assays to ensure that the enzymatic reaction occurs at the optimal pH.
properties
CAS RN |
1120-05-4 |
|---|---|
Product Name |
3-(Hexadecylamino)-1-propanesulfonic acid |
Molecular Formula |
C19H41NO3S |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
3-(hexadecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C19H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
InChI Key |
FBONKMDYOCCKKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Other CAS RN |
1120-05-4 |
synonyms |
3-(Hexadecylamino)-1-propanesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



